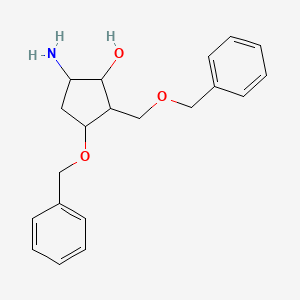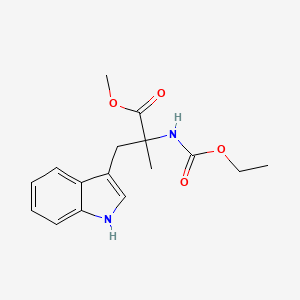
(2E)-1-(4-bromophenyl)-2-hydroxyiminoethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromophenyl)-oxo-acetaldehyd-oxim ist eine organische Verbindung, die sich durch das Vorhandensein eines Bromatoms, das an einen Phenylring gebunden ist, einer Oxogruppe und einer Acetaldehyd-oxim-Gruppe auszeichnet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von (4-Bromophenyl)-oxo-acetaldehyd-oxim beinhaltet typischerweise die Reaktion von 4-Bromacetophenon mit Hydroxylaminhydrochlorid in Gegenwart einer Base wie Natriumacetat. Die Reaktion wird in einem wässrigen Medium durchgeführt, und das Produkt wird durch Kristallisation isoliert.
Industrielle Produktionsmethoden: Die industrielle Produktion von (4-Bromophenyl)-oxo-acetaldehyd-oxim kann ähnliche Synthesewege, aber in größerem Maßstab, beinhalten. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit der Verbindung verbessern. Der Prozess kann auch Schritte zur Reinigung und Qualitätskontrolle umfassen, um die Konsistenz des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen: (4-Bromophenyl)-oxo-acetaldehyd-oxim unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxime oder Nitrile zu bilden.
Reduktion: Reduktionsreaktionen können die Oximgruppe in eine Aminogruppe umwandeln.
Substitution: Das Bromatom kann durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.
Substitution: Nucleophile wie Natriummethoxid oder Kaliumcyanid können für Substitutionsreaktionen eingesetzt werden.
Hauptsächlich gebildete Produkte:
Oxidation: Bildung von Nitrilen oder Carbonsäuren.
Reduktion: Bildung von Aminen.
Substitution: Bildung verschiedener substituierter Phenylderivate.
Wissenschaftliche Forschungsanwendungen
(4-Bromophenyl)-oxo-acetaldehyd-oxim hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und antitumorale Eigenschaften.
Medizin: Wird auf seine potenzielle Verwendung in der Arzneimittelentwicklung und als pharmakologisches Mittel untersucht.
Industrie: Wird bei der Produktion von Spezialchemikalien und -materialien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von (4-Bromophenyl)-oxo-acetaldehyd-oxim beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -pfaden. Die Oximgruppe kann stabile Komplexe mit Metallionen bilden und verschiedene biochemische Prozesse beeinflussen. Außerdem kann das Bromatom an Halogenbindungen beteiligt sein und die Reaktivität der Verbindung und die Wechselwirkungen mit biologischen Molekülen beeinflussen.
Ähnliche Verbindungen:
- 4-Bromphenylessigsäure
- 4-Bromphenol
- 4-Brombenzaldehyd
Vergleich: (4-Bromophenyl)-oxo-acetaldehyd-oxim ist einzigartig aufgrund des Vorhandenseins sowohl einer Oximgruppe als auch eines Bromatoms am Phenylring. Diese Kombination verleiht der Verbindung im Vergleich zu anderen ähnlichen Verbindungen unterschiedliche chemische Eigenschaften und Reaktivität.
Wirkmechanismus
The mechanism of action of (4-Bromo-phenyl)-oxo-acetaldehyde oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, influencing various biochemical processes. Additionally, the bromine atom can participate in halogen bonding, affecting the compound’s reactivity and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
- 4-Bromophenylacetic acid
- 4-Bromophenol
- 4-Bromobenzaldehyde
Comparison: (4-Bromo-phenyl)-oxo-acetaldehyde oxime is unique due to the presence of both an oxime group and a bromine atom on the phenyl ring This combination imparts distinct chemical properties and reactivity compared to other similar compounds
Eigenschaften
Molekularformel |
C8H6BrNO2 |
|---|---|
Molekulargewicht |
228.04 g/mol |
IUPAC-Name |
(2E)-1-(4-bromophenyl)-2-hydroxyiminoethanone |
InChI |
InChI=1S/C8H6BrNO2/c9-7-3-1-6(2-4-7)8(11)5-10-12/h1-5,12H/b10-5+ |
InChI-Schlüssel |
FFJWXANTUQPJJO-BJMVGYQFSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C(=O)/C=N/O)Br |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C=NO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


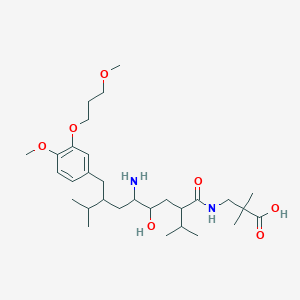
![4-[2-[2-Chloro-3-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-ethylquinolinium bromide](/img/structure/B12284446.png)
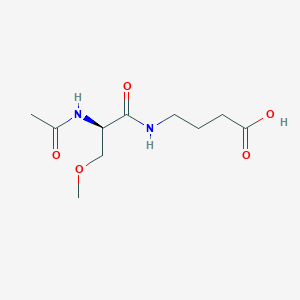

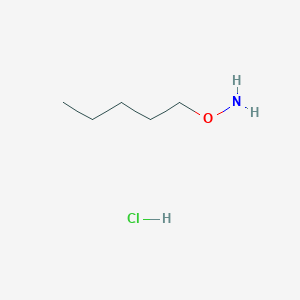
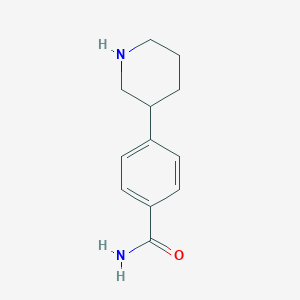
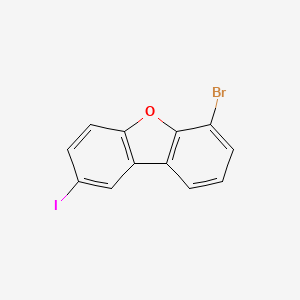
![[1-(Benzhydrylideneamino)-1-methylpyrrolidin-1-ium-2-yl]methanol;iodide](/img/structure/B12284475.png)


